molecular formula C16H11NO3 B1415851 Isoquinolin-8-yl 3-hydroxybenzoate CAS No. 2231672-95-8

Isoquinolin-8-yl 3-hydroxybenzoate

Cat. No. B1415851
M. Wt: 265.26 g/mol
InChI Key: LDQSLCTXCQUZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-8-yl 3-hydroxybenzoate is a chemical compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.26 . This compound is used for research and development purposes .

Scientific Research Applications

Alkaloid Synthesis and Biological Activities

Isoquinoline alkaloids, structurally similar to isoquinolin-8-yl 3-hydroxybenzoate, have been isolated from natural sources like Menispermum dauricum. These compounds, including 7-hydroxy-6-methoxy-1(2H)-isoquinolinone and others, demonstrate the diverse biological activities inherent to isoquinoline derivatives, showcasing their potential in pharmacological applications (Xiaoqi Zhang et al., 2004).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, which share a similar molecular scaffold with isoquinolin-8-yl 3-hydroxybenzoate, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, demonstrate the potential of isoquinoline derivatives in industrial applications, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2019).

Antitumor Properties

Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor properties. This research underlines the importance of isoquinoline derivatives in the development of new chemotherapeutic agents, with some compounds showing satisfactory activity against human tumor cell lines such as HepG2 and MCF-7 (M. Mahmoud et al., 2018).

Adenosine Receptor Antagonists

Research into thiazole and thiadiazole analogues, including those derived from isoquinoline structures, has led to the development of novel adenosine receptor antagonists. These compounds have shown micromolar affinities at adenosine receptors, indicating potential applications in the treatment of various cardiovascular and neurological disorders (J. V. van Muijlwijk-Koezen et al., 2001).

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, such as Isoquinolin-8-yl 3-hydroxybenzoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the synthesis of isoquinolin-8-yl 3-hydroxybenzoate derivatives and their potential applications .

properties

IUPAC Name

isoquinolin-8-yl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQSLCTXCQUZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-8-yl 3-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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